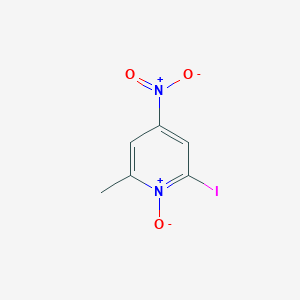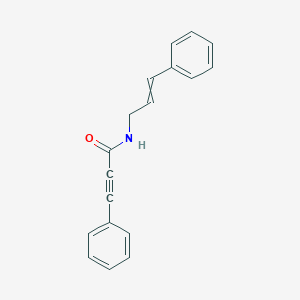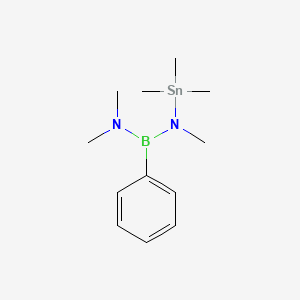
N,N,N'-Trimethyl-1-phenyl-N'-(trimethylstannyl)boranediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is a chemical compound known for its unique structure and properties It contains a boranediamine core with trimethyl and phenyl groups attached, as well as a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine typically involves the reaction of trimethylamine with phenylboronic acid and trimethylstannyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can interact with various enzymes and proteins, affecting their activity and function. The boranediamine core may also play a role in its biological activity, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’-Trimethyl-1-phenylboranediamine: Lacks the trimethylstannyl group, resulting in different chemical properties and reactivity.
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylsilyl)boranediamine: Contains a trimethylsilyl group instead of a trimethylstannyl group, leading to variations in its applications and reactivity.
Uniqueness
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis, catalysis, and research.
Propriétés
Numéro CAS |
60661-62-3 |
|---|---|
Formule moléculaire |
C12H23BN2Sn |
Poids moléculaire |
324.85 g/mol |
Nom IUPAC |
N-methyl-N-[[methyl(trimethylstannyl)amino]-phenylboranyl]methanamine |
InChI |
InChI=1S/C9H14BN2.3CH3.Sn/c1-11-10(12(2)3)9-7-5-4-6-8-9;;;;/h4-8H,1-3H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
FAJJLLTUGJIEHV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(N(C)C)N(C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
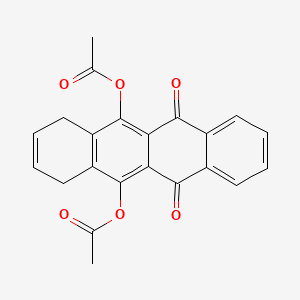

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
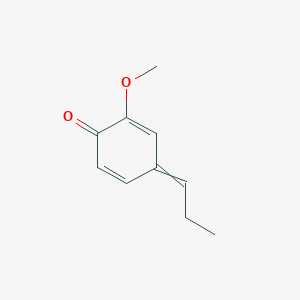
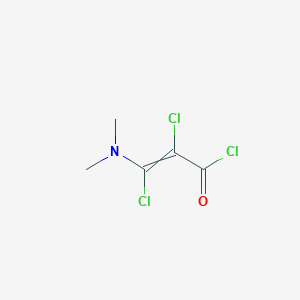

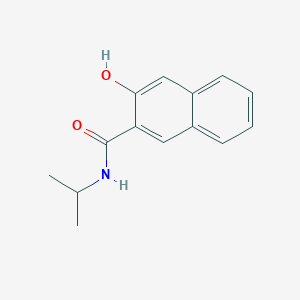
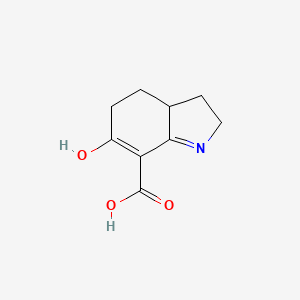
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
